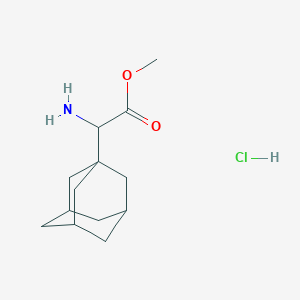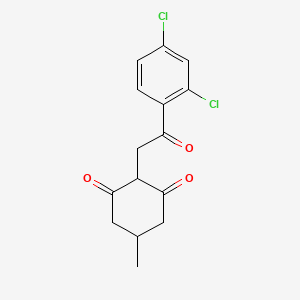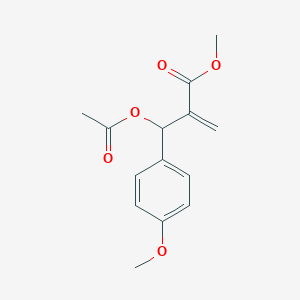
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the United States Food and Drug Administration (FDA) in 2003. Memantine hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
Memantine hydrochloride works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate activates NMDA receptors, which play a crucial role in synaptic plasticity, the ability of synapses to change their strength in response to experience. However, excessive activation of NMDA receptors can lead to neuronal damage and death, a process known as excitotoxicity. Memantine hydrochloride blocks the activity of NMDA receptors in a non-competitive manner, which means it binds to a different site than glutamate and reduces the influx of calcium ions into the neuron.
Effets Biochimiques Et Physiologiques
Memantine hydrochloride has several biochemical and physiological effects in the brain. It reduces the release of glutamate and other excitatory neurotransmitters, such as acetylcholine and dopamine. It also increases the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA). Memantine hydrochloride has been shown to improve cerebral blood flow and oxygen consumption in patients with Alzheimer's disease. It also has anti-inflammatory and antioxidant properties, which may protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine hydrochloride has several advantages and limitations for lab experiments. It has a high affinity for NMDA receptors and a low toxicity profile, which makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity and excitotoxicity. Memantine hydrochloride can be administered to animals or cultured neurons to block NMDA receptor activity and observe the effects on neuronal function and survival. However, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has limited selectivity for NMDA receptors and may affect other ion channels and receptors. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has a relatively short half-life, which may require frequent dosing in lab experiments.
Orientations Futures
There are several future directions for research on Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to develop more selective NMDA receptor antagonists that target specific subunits or domains of the receptor. This may lead to more effective and safer treatments for neurological disorders. Finally, research on the biochemical and physiological effects of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride may provide insights into the mechanisms of synaptic plasticity and excitotoxicity in the brain.
Méthodes De Synthèse
The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by the reduction of 1-adamantanone using sodium borohydride. The second step is the reaction of 1-adamantylamine with methyl chloroacetate to form methyl 2-(1-adamantyl)-2-aminoacetate. The final step is the hydrochloride salt formation by reacting methyl 2-(1-adamantyl)-2-aminoacetate with hydrochloric acid.
Applications De Recherche Scientifique
Memantine hydrochloride has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNVAVZDVJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)



![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
